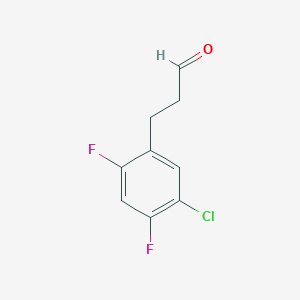

Benzenepropanal, 5-chloro-2,4-difluoro-

Description

Benzenepropanal, 5-chloro-2,4-difluoro- is a halogenated aromatic aldehyde with a propanal (CH₂CH₂CHO) side chain attached to a benzene ring substituted with chlorine at position 5 and fluorine at positions 2 and 4. The compound’s reactivity and applications are influenced by the electron-withdrawing effects of the chlorine and fluorine substituents, which modulate the aromatic ring’s electronic properties and the aldehyde group’s susceptibility to nucleophilic attack.

Properties

Molecular Formula |

C9H7ClF2O |

|---|---|

Molecular Weight |

204.60 g/mol |

IUPAC Name |

3-(5-chloro-2,4-difluorophenyl)propanal |

InChI |

InChI=1S/C9H7ClF2O/c10-7-4-6(2-1-3-13)8(11)5-9(7)12/h3-5H,1-2H2 |

InChI Key |

OQRIYHHWFNLYJF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)F)CCC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanal, 5-chloro-2,4-difluoro- typically involves the reaction of 5-chloro-2,4-difluorobenzene with propanal under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of Benzenepropanal, 5-chloro-2,4-difluoro- involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to achieve efficient and cost-effective production. The process also involves purification steps to remove any impurities and ensure the final product meets industry standards.

Types of Reactions:

Oxidation: Benzenepropanal, 5-chloro-2,4-difluoro- can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

Substitution: The compound can participate in substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products:

Oxidation: Formation of 5-chloro-2,4-difluorobenzoic acid.

Reduction: Formation of 5-chloro-2,4-difluorobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenepropanal, 5-chloro-2,4-difluoro- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenepropanal, 5-chloro-2,4-difluoro- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The pathways involved may include inhibition of enzyme activity or modulation of signaling pathways, depending on the specific application.

Comparison with Similar Compounds

Functional Group and Substituent Analysis

The following table summarizes key structural and functional differences between the target compound and its analogs:

Electronic and Steric Effects

- Halogen Substituents: The 5-chloro-2,4-difluoro substitution pattern in the target compound creates strong electron-withdrawing effects, deactivating the benzene ring and directing electrophilic substitution to less hindered positions. In Phenol, 5-chloro-2,4-difluoro- , the -OH group’s acidity is enhanced by the electron-withdrawing halogens, making it more reactive in condensation reactions compared to the aldehyde group in the target compound.

- Functional Group Reactivity: The aldehyde group in the target compound is more reactive toward nucleophiles (e.g., Grignard reagents) than the alcohol group in Benzenepropanol, β-amino-2-fluoro- . The latter’s amino group further increases solubility and participation in hydrogen bonding.

Research and Application Insights

- Pharmaceutical Synthesis : The target compound’s aldehyde group could serve as a precursor for Schiff base formation, a common step in drug design. Its halogenated aromatic core is structurally similar to active ingredients in antifungal or anti-inflammatory agents.

Biological Activity

Benzenepropanal, 5-chloro-2,4-difluoro- (CAS No. 959406-43-0) is an organic compound characterized by a benzene ring with a propanal group and specific halogen substitutions. Its biological activity has garnered interest due to its potential applications in medicinal chemistry and its interactions with biological systems.

- Molecular Formula : C10H8ClF2O

- Molecular Weight : 220.62 g/mol

- Structural Features : The presence of chlorine and fluorine atoms influences the compound's reactivity and biological interactions.

Benzenepropanal, 5-chloro-2,4-difluoro- exhibits biological activity primarily through its interaction with various molecular targets such as enzymes and receptors. The halogen substituents enhance binding affinity and specificity, which can lead to distinct biological effects. The exact pathways of action are still under investigation but may involve modulation of enzyme activities or receptor interactions that affect cellular signaling pathways.

Biological Activity Overview

Research indicates that Benzenepropanal, 5-chloro-2,4-difluoro- may possess several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

- Anticancer Potential : Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Data Table: Biological Activities

| Activity Type | Observed Effects | Reference Source |

|---|---|---|

| Antimicrobial | Inhibits growth of Gram-positive bacteria | |

| Anticancer | Reduces proliferation in cancer cell lines | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Case Studies

-

Antimicrobial Study :

- A study evaluated the effectiveness of Benzenepropanal, 5-chloro-2,4-difluoro- against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at certain concentrations, suggesting its potential as a therapeutic agent.

-

Cancer Cell Line Study :

- Research involving human breast cancer cell lines demonstrated that treatment with Benzenepropanal, 5-chloro-2,4-difluoro- led to apoptosis in a dose-dependent manner. This effect was attributed to the compound's ability to induce oxidative stress within the cells.

-

Enzyme Interaction Study :

- Investigations into the inhibition of cytochrome P450 enzymes revealed that Benzenepropanal, 5-chloro-2,4-difluoro- could modulate enzyme activity, potentially affecting drug metabolism and pharmacokinetics.

Safety and Toxicology

While exploring its biological activity, safety assessments are crucial. Preliminary toxicological evaluations indicate that Benzenepropanal, 5-chloro-2,4-difluoro- may exhibit moderate toxicity levels upon exposure. It is essential to handle this compound with care due to potential skin irritation and respiratory effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.